molecular formula C19H15NO6 B3707666 8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one

8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one

Cat. No.: B3707666
M. Wt: 353.3 g/mol
InChI Key: KNENXNINRKSGSX-UHFFFAOYSA-N
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Description

8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromen-2-one core structure with various substituents, including an acetyl group, a methyl group, and a nitrophenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one is unique due to the presence of the nitrophenylmethoxy group, which imparts distinct chemical and biological properties. This substituent enhances its potential as a fluorescent dye and increases its biological activity compared to simpler coumarin derivatives .

Properties

IUPAC Name

8-acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11-9-17(22)26-19-15(11)7-8-16(18(19)12(2)21)25-10-13-3-5-14(6-4-13)20(23)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNENXNINRKSGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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